2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-chloroaniline with acetylacetone under acidic conditions to form an intermediate, which is then cyclized to yield the desired pyrimidinol compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethyl sulfoxide.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
- 4-(4-Chlorophenyl)-6-methyl-2H-pyran-2-one
Uniqueness
2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Biological Activity
2-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the dihydropyrimidinone class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a methyl group at specific positions. Its molecular formula is , with a molecular weight of 224.66 g/mol. The presence of the chlorophenyl group is significant as it often enhances biological activity due to increased lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidinones exhibit notable antimicrobial activities. For instance, in vitro studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains. The compound was evaluated for its urease inhibitory activity, with some analogues demonstrating IC50 values significantly lower than standard inhibitors like thiourea, indicating potent activity in this regard .
Anticancer Activity
Dihydropyrimidinone derivatives have also been investigated for their anticancer potential. Studies have reported that these compounds can inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth . For example, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, dihydropyrimidinones have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Receptor Interaction : It can also interact with cellular receptors that modulate various physiological responses, leading to altered cellular behavior.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a table summarizing key structural features and biological activities is provided below:
Compound Name | Structure Type | Main Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Dihydropyrimidinone | Antimicrobial, Anticancer | Varies by derivative |
5-Acetyl-6-methyl-4-(2-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | Dihydropyrimidinone | Urease Inhibition | 0.58 - 21.25 |
5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H) | Dihydropyrimidinone | Antifungal, Antiviral | Varies |
Case Studies
- Urease Inhibition : A study synthesized various derivatives of dihydropyrimidinones and tested their urease inhibitory activity. The results indicated that many derivatives had significantly lower IC50 values compared to standard inhibitors, suggesting enhanced efficacy .
- Anticancer Research : Another study focused on the anticancer properties of similar compounds showed that they could induce apoptosis in breast cancer cell lines through the inhibition of specific kinases involved in cell survival pathways .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUXXXXEUWVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346551 | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731085 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16858-20-1 | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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